9,10-Dihydroanthracene

Description

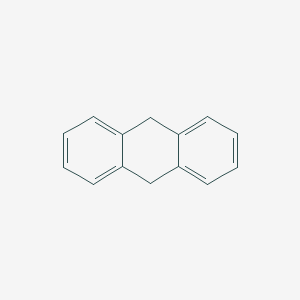

Structure

3D Structure

Properties

IUPAC Name |

9,10-dihydroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDAVTSOEQEGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075256 | |

| Record name | Anthracene, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 9,10-Dihydroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00129 [mmHg] | |

| Record name | 9,10-Dihydroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-31-0 | |

| Record name | 9,10-Dihydroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DIHYDROANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIHYDROANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z142C238GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 9,10-Dihydroanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydroanthracene (B76342) (DHA), a hydro-aromatic hydrocarbon, serves as a pivotal molecule in organic synthesis and holds relevance in medicinal chemistry as a structural motif. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and key reactions, and visualizations of its structure and reaction pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene (B1667546) through the addition of two hydrogen atoms across the 9 and 10 positions.[1] This saturation disrupts the planarity and aromaticity of the central ring, resulting in a folded or boat-like conformation. The flanking benzene (B151609) rings, however, retain their aromatic character.

The central six-membered ring of this compound adopts a boat conformation.[2] This non-planar structure is a key defining feature, distinguishing it from its fully aromatic parent compound, anthracene. The bond dissociation energy for the C-H bonds at the 9 and 10 positions is estimated to be around 78 kcal/mol, which is approximately 20% weaker than typical C-H bonds, making it a good hydrogen donor.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂ | [1] |

| Molar Mass | 180.25 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 108-109 °C | [1][2] |

| Boiling Point | 312 °C | [1][2] |

| Density | 1.19 g/mL | [1] |

| Solubility | Insoluble in water. Soluble in ethanol (B145695), ether, and other organic solvents. | |

| CAS Number | 613-31-0 | [1] |

Spectroscopic Data

The spectroscopic data for this compound are critical for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 8H | Aromatic protons |

| ~3.9 | Singlet | 4H | Methylene (B1212753) protons (C₉-H₂, C₁₀-H₂) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbons |

| ~126-127 | CH aromatic carbons |

| ~36 | Methylene carbons (C₉, C₁₀) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| ~3020-3070 | C-H stretch (aromatic) | Characteristic of sp² C-H bonds. |

| ~2850-2950 | C-H stretch (aliphatic) | Characteristic of sp³ C-H bonds in the methylene groups. |

| ~1450-1600 | C=C stretch (aromatic) | Indicates the presence of the benzene rings. |

| ~740-780 | C-H bend (aromatic) | Out-of-plane bending for ortho-disubstituted rings. |

UV-Vis (Ultraviolet-Visible) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~263 | ~1,400 | Ethanol |

| ~271 | ~1,200 | Ethanol |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound via Bouveault-Blanc Reduction of Anthracene

This procedure details the reduction of anthracene to this compound using sodium metal in ethanol.

Materials:

-

Anthracene (purified, blue fluorescence)

-

Absolute ethanol

-

Sodium metal, freshly cut

-

Water

-

2-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Büchner funnel

Procedure:

-

In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, place 50 g (0.28 mole) of purified anthracene and 750 mL of commercial absolute ethanol.[3]

-

Stir the suspension and heat it to 50 °C using an electric heating mantle.[3]

-

While stirring, add 75 g (3.25 g-atom) of freshly cut sodium in approximately 10 g portions over a 5-minute period. The reaction is vigorous and will cause the ethanol to boil.[3]

-

Continue stirring for an additional 15 minutes after the sodium addition is complete.[3]

-

Cool the reaction mixture and then carefully dilute it with 1 L of water.[3]

-

Collect the resulting white-yellow solid, which is a mixture of this compound and unreacted anthracene, by suction filtration using a Büchner funnel. Wash the solid with 400 mL of water and air dry.[3]

-

For purification, suspend the dried solid in 500 mL of absolute ethanol in a 1-L three-necked flask and heat to 50 °C.[3]

-

Add 50 g (2.17 g-atom) of freshly cut sodium in portions over 5 minutes. Continue stirring for 15 more minutes.[3]

-

Cool the mixture and add 750 mL of water.[3]

-

Collect the white solid product by suction filtration, wash with 300 mL of water, and air dry.[3]

-

Recrystallize the crude this compound from approximately 250-300 mL of ethanol. Collect the crystals, wash with a small amount of cold ethanol, and dry.[3]

Oxidative Dehydrogenation of this compound to Anthracene

This protocol describes the conversion of this compound back to anthracene using a catalyst and molecular oxygen.

Materials:

-

This compound

-

Toluene

-

Multi-walled carbon nanotubes (MWCNTs) or another suitable catalyst

-

Molecular oxygen (O₂)

-

50 mL round-bottom flask

-

Condenser

-

Gas outlet

Procedure:

-

In a 50 mL round-bottom flask equipped with a condenser and a gas outlet, place 100 mg (0.555 mmol) of this compound and 100 mg of the carbon-based catalyst (e.g., MWCNTs) in 10 mL of toluene.

-

Heat the mixture to 110 °C under a molecular oxygen atmosphere (1 atm).

-

Monitor the reaction progress by taking samples periodically, decanting the mixture, evaporating the solvent, and analyzing by NMR spectroscopy.

-

Upon completion of the reaction, add excess methanol (B129727) to the mixture to ensure complete desorption of the product from the catalyst surface.

-

The product, anthracene, can then be isolated and purified by standard methods such as crystallization.

Visualizations

The following diagrams illustrate the structure and key transformations of this compound.

References

Synthesis of 9,10-Dihydroanthracene via Bouveault-Blanc Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 9,10-dihydroanthracene (B76342) from anthracene (B1667546) utilizing the Bouveault-Blanc reduction. This classic organic transformation, while largely supplanted in laboratory settings by modern hydride reagents, remains a cost-effective and viable method for large-scale industrial applications. This document offers detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

The Bouveault-Blanc reduction, first reported in 1903, is a chemical reaction that reduces esters to primary alcohols using sodium and a proton source, typically an alcohol like ethanol (B145695).[1][2] The reaction proceeds through a single electron transfer mechanism. While its primary application is in the reduction of esters, the Bouveault-Blanc reduction can also be effectively applied to the reduction of other functional groups, including the partial reduction of polycyclic aromatic hydrocarbons such as anthracene.

The synthesis of this compound is a notable example of this alternative application. This reaction selectively reduces the central ring of the anthracene molecule, a consequence of the thermodynamic stability gained by preserving two separate benzene (B151609) rings. The resulting this compound is a valuable building block in organic synthesis and finds applications in materials science and medicinal chemistry.

Reaction Mechanism and Rationale

The Bouveault-Blanc reduction of anthracene to this compound is mechanistically similar to the Birch reduction.[3][4] The reaction is initiated by the transfer of a single electron from sodium metal to the anthracene molecule, forming a radical anion. This is followed by protonation by the alcohol solvent, yielding a radical intermediate. A second electron transfer from sodium to the radical species produces a carbanion, which is then protonated by the alcohol to give the final this compound product.

The selectivity for the 9- and 10-positions of anthracene is attributed to the formation of the most stable radical anion intermediate. By localizing the negative charge and the radical on the central ring, the aromaticity of the two outer benzene rings is preserved, which is energetically more favorable than reducing one of the terminal rings.[3]

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Anthracene

-

Absolute Ethanol

-

Sodium metal

-

Water

-

Büchner funnel and filter flask

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 50.0 g (0.28 mole) of anthracene and 750 mL of absolute ethanol.

-

Initiation: Heat the suspension to 50°C with stirring.

-

Addition of Sodium: Carefully add 50.0 g (2.17 gram-atoms) of freshly cut sodium metal in small portions through the dropping funnel over a period of approximately 5 minutes. The reaction is exothermic and will cause the ethanol to boil vigorously. Control the reaction rate by adjusting the rate of sodium addition and, if necessary, by cooling the flask.

-

Reaction Completion: After all the sodium has been added, continue stirring the reaction mixture for an additional 15 minutes.

-

Work-up: Cool the reaction mixture to room temperature and then carefully add 750 mL of water to decompose any unreacted sodium and to precipitate the product.

-

Isolation: Collect the solid this compound by vacuum filtration using a Büchner funnel. Wash the solid with 300 mL of water.

-

Purification: Recrystallize the crude product from approximately 250-300 mL of ethanol. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow to air dry.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 75-79% | |

| Melting Point | 108-109 °C | |

| Appearance | Colorless needles |

Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts (ppm or cm⁻¹) |

| ¹H NMR (CDCl₃) | δ 7.20-7.35 (m, 8H, Ar-H), 3.95 (s, 4H, CH₂) |

| ¹³C NMR (CDCl₃) | δ 138.8, 126.3, 125.8, 36.6 |

| IR (KBr) | 3060, 3020, 2920, 2840, 1480, 1450, 740 cm⁻¹ |

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of the Bouveault-Blanc reduction of anthracene.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Sodium metal is highly reactive and flammable. It reacts violently with water. Handle sodium metal with extreme care in an inert atmosphere or under a layer of mineral oil.

-

The reaction is highly exothermic and generates hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from any sources of ignition.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

The Bouveault-Blanc reduction offers a classical yet effective method for the synthesis of this compound from anthracene. While requiring careful handling of sodium metal, the procedure is straightforward, high-yielding, and utilizes readily available and inexpensive reagents. This makes it a particularly attractive option for large-scale industrial production. The detailed protocol and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully and safely perform this valuable transformation.

References

An In-depth Technical Guide to the Physical and Spectral Properties of 9,10-Dihydroanthracene

This technical guide provides a comprehensive overview of the physical and spectral data for 9,10-Dihydroanthracene (B76342), tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of key properties.

Physical Properties

This compound is a white to brown crystalline solid.[1][2] Its key physical properties are summarized in the table below. It is stable under normal conditions, combustible, and incompatible with strong oxidizing agents.[2][3] For purification, crystallization from ethanol (B145695) is a common method.[2]

| Property | Value | Units |

| Molecular Formula | C₁₄H₁₂ | |

| Molecular Weight | 180.25 | g/mol |

| Melting Point | 103-109 | °C[1][3][4] |

| Boiling Point | 305-312 | °C[1][4][5] |

| Density | 0.88 - 1.19 | g/mL at 25 °C[1][4] |

| Water Solubility | 1.332 | mg/L at 24.59 °C[3] |

| logP (Octanol/Water) | 4.25 | [6] |

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| CDCl₃ | ~7.13 | m | Aromatic Protons |

| ~3.80 | s | Methylene Protons (-CH₂-) | |

| CCl₄ | 7.131, 7.047 | m | Aromatic Protons |

| 3.807 | s | Methylene Protons (-CH₂-) | |

| Cyclohexane | 7.127, 7.041 | m | Aromatic Protons |

| 3.800 | s | Methylene Protons (-CH₂-) |

Note: The aromatic region often presents as a complex multiplet due to coupling between adjacent protons.[7]

¹³C NMR Spectroscopy

| Solvent | Chemical Shift (ppm) | Assignment |

| CDCl₃ | 137.5 | Quaternary Aromatic Carbons |

| 126.3, 126.2 | Aromatic CH | |

| 36.5 | Methylene Carbons (-CH₂) |

Note: Specific peak assignments can vary slightly depending on the solvent and spectrometer frequency.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3020-3070 | C-H Stretch | Aromatic |

| ~2800-2950 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~730-770 | C-H Bend | Aromatic (Ortho-disubstituted) |

Data is based on the typical ranges for these functional groups and can be visualized on the spectrum available from the NIST WebBook.[9]

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 180 | ~100 | Molecular Ion [M]⁺ |

| 179 | ~86 | [M-H]⁺ |

| 178 | ~48 | [M-2H]⁺ (Anthracene) |

| 165 | ~19 | [M-CH₃]⁺ |

| 181 | ~14 | [M+H]⁺ (from CI) or ¹³C isotope |

The fragmentation pattern is indicative of the loss of hydrogen atoms to form the stable aromatic anthracene (B1667546) cation.[10][11]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are often specific to the laboratory and instrumentation. However, generalized procedures are provided below.

Synthesis of a this compound Derivative via Diels-Alder Reaction

A common laboratory experiment involving a related structure is the synthesis of this compound-9,10-α,β-succinic anhydride (B1165640). This reaction exemplifies the reactivity of the central ring of anthracene.

Materials:

-

Anthracene

-

Maleic anhydride

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask, combine anthracene and maleic anhydride in a 1:1 molar ratio.[12]

-

Add anhydrous xylene to dissolve the reactants.

-

Attach a reflux condenser and heat the mixture to reflux for approximately 30 minutes.[13]

-

Allow the mixture to cool to room temperature, during which the product will crystallize.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

300 MHz or higher NMR spectrometer

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Procedure (ATR method):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).

-

Inject a small volume of the solution into the GC. The GC will separate the compound from any impurities.

-

The separated compound enters the mass spectrometer.

-

In the EI source, the molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records the abundance of each ion.

Visualizations

The following diagrams illustrate key conceptual workflows related to the characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 613-31-0 [chemicalbook.com]

- 3. 613-31-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. This compound(613-31-0) 1H NMR [m.chemicalbook.com]

- 8. This compound(613-31-0) 13C NMR [m.chemicalbook.com]

- 9. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 10. This compound | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. Solved THE SYNTHESIS OF 9, 10-DIHYDROANTHRACENE-9, 10-a, | Chegg.com [chegg.com]

An In-depth Technical Guide to 9,10-Dihydroanthracene: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 9,10-Dihydroanthracene (B76342). It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical processes.

Introduction and Historical Context

This compound, a hydroaromatic hydrocarbon, is a derivative of anthracene (B1667546). Its discovery is intrinsically linked to the development of reduction methods for polycyclic aromatic hydrocarbons in the late 19th and early 20th centuries. While a singular "discovery" event is not well-documented, its preparation was made possible through pioneering work in organic synthesis. Early methods for the reduction of aromatic systems, such as the Bouveault–Blanc reduction first reported in 1903, provided the chemical tools necessary to hydrogenate the central ring of anthracene, yielding the more stable this compound.[1][2][3] The preservation of the aromaticity of the two flanking benzene (B151609) rings makes this transformation energetically favorable.[1]

The historical significance of this compound also stems from its relationship with anthracene and anthraquinone (B42736), a key dyestuff intermediate. The interconversion of these three molecules has been a subject of study for over a century, leading to the development of various synthetic strategies.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₄H₁₂ |

| Molar Mass | 180.25 g/mol |

| Appearance | White to brown crystalline solid |

| Melting Point | 103-109 °C |

| Boiling Point | 312 °C |

| Density | 0.88 - 1.19 g/mL at 25 °C |

| Solubility | Soluble in ethanol (B145695), ether, benzene, and other organic solvents. |

| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (m, 8H, Ar-H), ~3.9 (s, 4H, CH₂) |

| ¹³C NMR (CDCl₃) | δ ~138.5 (Ar-C), ~126.5 (Ar-CH), ~126.0 (Ar-CH), ~36.5 (CH₂) |

| IR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~2920 (C-H stretch), ~1450 (C=C stretch) |

| Mass Spectrum (EI) | m/z 180 (M⁺), 179, 178, 165 |

Key Synthetic Methodologies and Experimental Protocols

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for three historically significant and practical synthetic routes.

Bouveault–Blanc Reduction of Anthracene

This classical method involves the reduction of anthracene using sodium metal in the presence of an alcohol, typically ethanol.[1]

Experimental Protocol:

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place a solution of anthracene in anhydrous ethanol.

-

Reaction: While stirring vigorously, add small pieces of sodium metal to the solution at a rate that maintains a steady reflux. The reaction is exothermic.

-

Work-up: After all the sodium has reacted, cool the mixture to room temperature. Slowly add water to decompose any remaining sodium ethoxide.

-

Isolation: The product, this compound, will precipitate from the aqueous ethanol mixture. Collect the solid by vacuum filtration.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Reduction of Anthraquinone with Hydriodic Acid and Phosphorus

This method provides a high-yield route to this compound and its substituted derivatives from readily available anthraquinones.[4]

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted or unsubstituted anthraquinone, red phosphorus, and a 47% solution of hydriodic acid. The presence of a small amount of elemental iodine can improve the yield.[4]

-

Reaction: Heat the stirred mixture in an oil bath at 140 °C for 24 hours.[4]

-

Work-up: After cooling, pour the reaction mixture into a large volume of water.

-

Isolation: Collect the precipitated crude product by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by sublimation.[4]

Clemmensen Reduction of Anthraquinone

The Clemmensen reduction is an effective method for converting the carbonyl groups of anthraquinone to methylene (B1212753) groups under acidic conditions.[5][6]

Experimental Protocol:

-

Preparation of Zinc Amalgam: Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride. Decant the aqueous solution and wash the zinc amalgam with water.

-

Setup: In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and anthraquinone.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may be required during the reaction to maintain the acidic conditions.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and decant the aqueous layer.

-

Isolation: Extract the organic product from the remaining zinc with a suitable solvent (e.g., toluene). Wash the organic extract with water and then with a sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Chemical Reactivity and Applications

Hydrogen Donor in Catalytic Transfer Hydrogenation

A significant application of this compound is its use as a hydrogen donor in transfer hydrogenation reactions.[1][7] The driving force for this reaction is the formation of the highly stable aromatic anthracene molecule. This process is particularly useful for the reduction of various functional groups under milder conditions than traditional hydrogenation with H₂ gas.[7]

Caption: Hydrogen transfer from this compound to a substrate.

Scaffold in Medicinal Chemistry and Drug Development

The rigid, three-dimensional structure of the this compound core has made it an attractive scaffold in drug design. Its derivatives have been investigated for a range of biological activities.

-

5-HT2A Receptor Antagonists: Notably, 9-(Aminomethyl)-9,10-dihydroanthracene (AMDA) has been identified as a potent and structurally novel 5-HT2A receptor antagonist.[8] Its unique molecular geometry does not align with existing pharmacophore models for this class of drugs, suggesting a distinct binding mode at the receptor. This opens up new avenues for the design of novel therapeutics targeting the serotonergic system.[8]

-

Anticancer Agents: While many anticancer agents are based on the planar anthraquinone scaffold, which can intercalate with DNA, derivatives of this compound offer a non-planar alternative.[9] The bent structure of the dihydroanthracene core can be exploited to design molecules that interact with other biological targets or bind to DNA in different modes. Research in this area is ongoing, with a focus on synthesizing and evaluating the cytotoxic properties of novel this compound derivatives.[10]

Caption: Workflow for developing drugs based on the this compound scaffold.

Conclusion

This compound is a molecule with a rich history rooted in the fundamental advancements of organic synthesis. Its unique structural and chemical properties, particularly its ability to act as a hydrogen donor, have secured its place as a valuable reagent in modern organic chemistry. Furthermore, its rigid, non-planar framework continues to inspire the design of novel therapeutic agents, demonstrating that even seemingly simple molecules can have a profound and lasting impact on scientific research and development. This guide has provided a detailed overview of this important compound, from its historical synthesis to its current applications, to aid researchers in their ongoing work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chegg.com [chegg.com]

- 6. Solved The Clemmensen reaction reduces a carbonyl (C=O) to a | Chegg.com [chegg.com]

- 7. Transfer hydrogenation - Wikipedia [en.wikipedia.org]

- 8. 9-(Aminomethyl)-9,10-dihydroanthracene is a novel and unlikely 5-HT2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

9,10-Dihydroanthracene Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

An in-depth exploration of the synthesis, physicochemical properties, and biological activities of 9,10-dihydroanthracene (B76342) derivatives, offering insights for researchers, scientists, and drug development professionals.

The this compound scaffold, a partially saturated tricyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and the synthetic tractability of the 9 and 10 positions have enabled the development of a diverse range of derivatives with significant biological activities. This technical guide provides a detailed overview of the core characteristics of these compounds, encompassing their synthesis, quantitative physicochemical and biological data, and detailed experimental protocols. Furthermore, it visualizes key mechanisms of action and experimental workflows to facilitate a deeper understanding of their potential in drug discovery.

Core Physicochemical Characteristics

The parent this compound is a colorless solid with a defined molecular structure that serves as the foundation for a multitude of derivatives.[1][2] The introduction of various substituents at the 9 and 10 positions, as well as on the aromatic rings, significantly influences the physicochemical properties of the resulting molecules, impacting their solubility, lipophilicity, and ultimately their pharmacokinetic and pharmacodynamic profiles.

| Property | This compound | 9-Methyl-9,10-dihydroanthracene | 9,10-Diethyl-9,10-dihydroanthracene | 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | This compound-9,10-dicarboxylic acid |

| Molecular Formula | C₁₄H₁₂ | C₁₅H₁₄ | C₁₈H₂₀ | C₁₈H₂₀ | C₁₆H₁₂O₄ |

| Molar Mass ( g/mol ) | 180.25 | 194.27 | 236.37 | 236.37 | 268.26 |

| Melting Point (°C) | 108-109 | Not available | Not available | Not available | Not available |

| Boiling Point (°C) | 312 | Not available | Not available | Not available | Not available |

| Density (g/mL) | 1.19 | Not available | Not available | Not available | Not available |

| LogP | 4.2 | Not available | Not available | Not available | Not available |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical transformations, primarily involving the modification of the parent anthracene (B1667546) molecule.

Diels-Alder Reaction for Succinimide (B58015) Derivatives

A common and efficient method for functionalizing the 9 and 10 positions is through a Diels-Alder reaction between anthracene and maleic anhydride (B1165640), which yields this compound-9,10-α,β-succinic anhydride.[3][4] This anhydride serves as a versatile intermediate for the synthesis of a wide array of succinimide derivatives by reacting with various amines.

Reduction of Anthraquinones

Substituted 9,10-dihydroanthracenes can also be synthesized by the reduction of the corresponding anthraquinones. A mixture of hydriodic acid, phosphorus, and iodine is an effective reducing agent for this transformation.[5]

Phosphorylation of Anthracene-9-ols

Phosphorylated 9,10-dihydroanthracenes can be prepared through a highly efficient perchloric acid-catalyzed substitutive phosphorylation of S-, O-, and N-based anthracene-9-ols with P(O)-H species.[6]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Several derivatives have exhibited significant cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways and overcoming multidrug resistance. For instance, certain derivatives have been shown to inhibit P-glycoprotein (P-gp), an efflux pump that is often overexpressed in cancer cells and contributes to chemotherapy resistance.[7][8][9]

| Compound | Cancer Cell Line | Activity | IC₅₀ (µM) |

| 9-Methylanthracene derivative 13e | HeLa (Cervical Cancer) | Cytotoxic | 1.63 |

| 9-Methylanthracene derivative 13e | MCF-7 (Breast Cancer) | Cytotoxic | 0.97 |

| This compound-9,10-α,β-succinimide 4c | T47D (Breast Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 6e | T47D (Breast Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 4e | NCI H-522 (Lung Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 4o | NCI H-522 (Lung Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 4n | HCT-15 (Colon Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 4e | PA1 (Ovarian Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 4h | PA1 (Ovarian Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 4o | PA1 (Ovarian Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 4a | HepG-2 (Liver Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 4e | HepG-2 (Liver Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 4f | HepG-2 (Liver Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 4i | HepG-2 (Liver Cancer) | Cytotoxic | - |

| This compound-9,10-α,β-succinimide 4o | HepG-2 (Liver Cancer) | Cytotoxic | - |

Note: Specific IC₅₀ values for all succinimide derivatives were not provided in the source material, but they were identified as having interesting cytotoxic profiles.[10]

5-HT₂ₐ Receptor Antagonism

A notable class of derivatives, the 9-aminomethyl-9,10-dihydroanthracenes (AMDAs), has been identified as potent and selective antagonists of the serotonin (B10506) 5-HT₂ₐ receptor.[11] This activity suggests their potential for the treatment of various central nervous system disorders. Molecular modeling studies have provided insights into the binding modes of these compounds within the receptor.[12][13][14][15]

| Compound | R-group at 3-position | 5-HT₂ₐ Receptor Affinity (Ki, nM) |

| 1a | H | 1.3 - 107 |

| 1b | F | 1.3 |

| 1c | Cl | 1.8 |

| 1d | Br | 2.1 |

| 1e | I | 4.3 |

| 1f | CH₃ | 16 |

| 1g | OCH₃ | 107 |

Anti-inflammatory Activity

Certain this compound-9,10-α,β-succinimide derivatives have exhibited promising anti-inflammatory properties.[10]

| Compound | Anti-inflammatory Activity (% inhibition at 50 mg/kg p.o.) |

| 4e | 37 |

| 4i | 37 |

| 4j | 39 |

| 4p | 38 |

| Ibuprofen (Standard) | 39 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound-9,10-α,β-succinic Anhydride

This procedure is a foundational step for creating various succinimide derivatives.

Materials:

-

Anthracene (2.0 g)

-

Maleic anhydride (1.0 g)

-

Xylene (25 ml)

-

50 ml round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Boiling chips

Procedure:

-

Place anthracene (2.0 g) and well-ground maleic anhydride (1.0 g) in a 50 ml round-bottomed flask.

-

Add xylene (25 ml) and two boiling chips to the flask.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 30 minutes.

-

After refluxing, allow the flask to cool to room temperature.

-

Chill the flask in an ice bath to promote crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

The resulting this compound-9,10-α,β-succinic anhydride can be used in subsequent reactions without further purification.

Synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide

Materials:

-

N-(4-amino-2-phenoxyphenyl)methanesulfonamide (278 mg, 1.0 mmol)

-

This compound-9,10-endo-α,β-succinic anhydride (276 mg, 1.0 mmol)

-

Glacial acetic acid (3 mL)

-

Anhydrous sodium acetate (B1210297) (100 mg, 1.2 mmol)

-

Ice

-

Apparatus for reflux, filtration, and column chromatography

Procedure:

-

To a mixture of N-(4-amino-2-phenoxyphenyl)methanesulfonamide (1.0 mmol) and this compound-9,10-endo-α,β-succinic anhydride (1.0 mmol) in glacial acetic acid (3 mL), add anhydrous sodium acetate (1.2 mmol).

-

Reflux the mixture for 20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture onto crushed ice (50 g) and stir.

-

Filter the separated solid and dry it.

-

Purify the crude product by column chromatography followed by recrystallization from chloroform (B151607) to yield the final product.[16]

Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel this compound derivatives on cancer cell lines.[17][18][19]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired treatment period (e.g., 48 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly aid in understanding the complex biological activities and the research process involved in studying this compound derivatives.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. This compound | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Synthesis International: Preparation of this compound-9,10-,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 10. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor: A Ligand Structure-Affinity Relationship, Receptor Mutagenesis and Receptor Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methoxy-substituted 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives Exhibit Differential Binding Affinities at the 5-HT2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential modes of interaction of 9-aminomethyl-9,10-dihydroanthracene (AMDA) derivatives with the 5-HT2A receptor: a ligand structure-affinity relationship, receptor mutagenesis and receptor modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the relationship between binding modes of 9-(aminomethyl)-9,10-dihydroanthracene and cyproheptadine analogues at the 5-HT2A serotonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of the 9-amino and 10,11-methylenedioxy derivatives of camptothecin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Theoretical Insights into the Reaction Mechanisms of 9,10-Dihydroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydroanthracene (B76342) (DHA), a partially saturated polycyclic aromatic hydrocarbon, serves as a vital structural motif in various chemical entities and a key intermediate in diverse chemical transformations. Its unique reactivity, centered around the two benzylic C-H bonds at the 9- and 10-positions, makes it a subject of significant interest in theoretical and mechanistic studies. Understanding the underlying principles governing its reactions is crucial for applications ranging from hydrogen storage to the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the core reaction mechanisms of this compound, with a focus on theoretical and computational investigations.

Core Reaction Mechanisms of this compound

Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated several key reaction pathways for this compound. These include oxidative dehydrogenation, photo-oxidation, and hydride abstraction.

Oxidative Dehydrogenation

The conversion of this compound to anthracene (B1667546) through oxidative dehydrogenation is a thermodynamically favorable process, driven by the formation of the highly aromatic anthracene ring system. Theoretical studies have explored various catalytic systems to facilitate this transformation under milder conditions.

One prominent example involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant, often in conjunction with a co-catalyst like sodium nitrite (B80452) (NaNO₂). The proposed mechanism involves the following steps[1]:

-

Hydrogen Abstraction: DDQ abstracts a hydrogen atom from the 9- or 10-position of this compound, forming a dihydroanthracenyl radical and the reduced form of DDQ (DDQH₂).

-

Second Hydrogen Abstraction: A second hydrogen atom is abstracted to yield anthracene and another molecule of DDQH₂.

-

Catalyst Regeneration: In the presence of a co-catalyst and an oxidant like molecular oxygen, DDQH₂ is re-oxidized back to DDQ, completing the catalytic cycle.

Photo-oxidation

The photo-oxidation of this compound presents another pathway to aromatization, often proceeding through a radical mechanism. Upon irradiation with visible light, this compound can be excited to its triplet state. This excited state is a potent reducing agent, capable of interacting with molecular oxygen.

A proposed mechanism for the photo-oxidation of this compound to anthraquinone (B42736) involves the following key steps[2][3]:

-

Photoexcitation: this compound absorbs light and is promoted to an excited state (DHA*).

-

Electron Transfer: The excited DHA* can transfer an electron to molecular oxygen, forming a superoxide (B77818) radical anion (O₂⁻) and a DHA radical cation.

-

Radical Cascade: A series of radical reactions ensue, leading to the formation of anthraquinone.

This process can be initiated without any external photosensitizer, with this compound itself acting as the light-absorbing species.

Hydride Abstraction

The abstraction of a hydride ion (H⁻) from the 9- or 10-position of this compound leads to the formation of a stable anthracenium cation. This process is typically facilitated by strong Lewis acids or in highly acidic media. For instance, in a molten salt medium of SbCl₃-AlCl₃, this compound readily undergoes hydride abstraction to form the anthracenium ion[1]. This reaction is often accompanied by disproportionation, where the abstracted hydride reduces another molecule of this compound to form more saturated hydroanthracenes[1].

Quantitative Theoretical Data

While numerous theoretical studies have investigated the reaction mechanisms of this compound, comprehensive and directly comparable quantitative data such as activation energies and Gibbs free energies are not always readily available in the literature for the parent molecule under standardized conditions. The table below summarizes the available quantitative data from the cited theoretical studies. It is important to note that these values are highly dependent on the computational method, basis set, and the specific reaction environment being modeled.

| Reaction Type | Reactants | Products | Computational Method | Activation Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) |

| Oxidation | [(TMC)FeIV(O)]2+ + C₁₄H₁₂ | [(TMC)FeIII(OH)]2+ + C₁₄H₁₁• | Hybrid DFT | - | 14.5 - 16.9 |

Note: The presented data is for the oxidation of dihydroanthracene by a specific biomimetic iron complex and serves as an example of the type of quantitative data that can be obtained from theoretical studies.

Experimental Protocols

Detailed, step-by-step experimental protocols for studying the reaction mechanisms of this compound are often specific to the research question and the instrumentation available. However, a general methodological framework for key experiments is outlined below.

General Methodology for Kinetic Studies of Oxidative Dehydrogenation

This protocol provides a general guideline for studying the kinetics of the oxidative dehydrogenation of this compound.

1. Materials and Reagents:

-

This compound (high purity)

-

Oxidant (e.g., DDQ)

-

Co-catalyst (e.g., NaNO₂)

-

Solvent (e.g., toluene, acetonitrile)

-

Inert gas (e.g., nitrogen or argon)

-

Oxygen source

-

Standard for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis (e.g., dodecane)

2. Experimental Setup:

-

A temperature-controlled reaction vessel (e.g., a three-necked round-bottom flask or a stainless steel autoclave) equipped with a magnetic stirrer, a reflux condenser, a gas inlet, and a septum for sample withdrawal.

-

GC or HPLC system with a suitable column for separating and quantifying this compound and anthracene.

3. Procedure:

-

To the reaction vessel, add a known amount of this compound, the catalyst (e.g., DDQ), the co-catalyst (e.g., NaNO₂), and the solvent.

-

Purge the system with an inert gas to remove air.

-

Heat the reaction mixture to the desired temperature under stirring.

-

Introduce oxygen at a controlled pressure.

-

At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.

-

Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).

-

Analyze the composition of the aliquot using a calibrated GC or HPLC method to determine the concentrations of this compound and anthracene.

-

Plot the concentration of this compound as a function of time to determine the reaction rate.

4. Data Analysis:

-

From the kinetic data, determine the order of the reaction with respect to each reactant and calculate the rate constant.

-

By performing the experiment at different temperatures, the activation energy can be determined using the Arrhenius equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key reaction pathways and a general experimental workflow for studying these reactions.

References

An In-depth Technical Guide to the Aromaticity of 9,10-Dihydroanthracene Rings

Abstract

This technical guide provides a comprehensive examination of the aromaticity of 9,10-dihydroanthracene (B76342). By disrupting the fully conjugated π-system of anthracene, the hydrogenation at the 9 and 10 positions results in a molecule with distinct electronic and structural characteristics. This document synthesizes theoretical principles with experimental and computational data to elucidate the aromatic character of the individual rings within the this compound framework. Through analysis of structural data from X-ray crystallography, spectroscopic evidence from Nuclear Magnetic Resonance (NMR), and a discussion of computational metrics such as Nucleus-Independent Chemical Shift (NICS), this guide demonstrates that this compound is best described as a molecule possessing two isolated aromatic benzene (B151609) rings fused to a non-aromatic, non-planar central six-membered ring. Detailed experimental and computational protocols are provided for the key analytical techniques discussed.

Introduction: The Question of Aromaticity in this compound

Aromaticity is a cornerstone concept in organic chemistry, denoting a high degree of electronic stabilization in cyclic, planar, and fully conjugated molecules. Anthracene, a polycyclic aromatic hydrocarbon (PAH) with 14 π-electrons, is a classic example of an aromatic system. However, the selective saturation of the central ring at the C9 and C10 positions to form this compound fundamentally alters the electronic structure of the molecule.

This transformation breaks the continuous conjugation across the three rings. Consequently, the aromaticity of the entire system is lost. The critical question then becomes: what is the nature of the remaining rings? Do they retain aromatic character, and if so, to what extent? This guide explores the theoretical and empirical evidence that characterizes the aromaticity of the terminal and central rings of this compound. Understanding these properties is crucial for applications in drug development and materials science, where the molecule's three-dimensional structure and electronic distribution are paramount.[1]

Theoretical Framework: Hückel's Rule and Structural Implications

Aromaticity is most commonly predicted by Hückel's rule, which requires a molecule to satisfy four key criteria:

-

Cyclic: The molecule must contain a ring of atoms.

-

Planar: All atoms in the ring must lie in the same plane to allow for effective p-orbital overlap.

-

Fully Conjugated: Every atom in the ring must possess a p-orbital that can overlap with the p-orbitals of its neighbors.

-

4n+2 π-Electrons: The cyclic π-system must contain a total of 4n+2 electrons, where 'n' is a non-negative integer (e.g., 2, 6, 10, 14...).

In this compound, the C9 and C10 atoms are sp³-hybridized, each bonded to two hydrogen atoms. This saturation breaks the continuous loop of p-orbitals that exists in anthracene. As a result, the molecule as a whole is non-aromatic.

However, the molecule can be conceptually dissected into three rings: two terminal (outer) rings and one central ring.

-

Terminal Rings: Each outer ring is a six-membered carbon ring that can be viewed as a benzene moiety. It is cyclic, planar, and contains 6 π-electrons, satisfying Hückel's rule for aromaticity (n=1).

-

Central Ring: The central ring contains two sp³-hybridized carbons, breaking the conjugation. Furthermore, experimental data confirms that this ring is not planar, adopting a boat-like conformation.[2][3] Therefore, it fails to meet multiple criteria for aromaticity.

This theoretical analysis suggests that this compound should behave as a molecule with two independent, aromatic benzene rings fused to a non-aromatic, six-membered aliphatic ring.

Quantitative Data Presentation

The following tables summarize key quantitative data from experimental and computational studies that provide insight into the aromaticity of this compound's rings.

Table 1: Structural Data from X-ray Crystallography

X-ray crystallography provides precise measurements of bond lengths and dihedral angles, offering direct evidence of molecular geometry and bonding characteristics. Aromatic bonds typically have lengths intermediate between single and double bonds (e.g., ~1.39 Å in benzene).

| Parameter | Central Ring | Terminal Rings | Reference Compound (Benzene) | Data Source (Derivative) |

| Average C-C Bond Length (non-fused) | ~1.477 Å | ~1.391 Å | ~1.39 Å | [4] |

| C-C Bond Length (fused edge) | ~1.41-1.42 Å | ~1.41-1.42 Å | N/A | [4] |

| Dihedral Angle | 142.2° (non-planar, boat) | Planar | 180° (planar) | [3] |

Note: Data is derived from studies on this compound derivatives, which serve as a close proxy for the parent molecule.

Table 2: Spectroscopic Data from ¹H NMR

¹H NMR spectroscopy measures the chemical shift of protons, which is highly sensitive to the local electronic environment. Protons attached to aromatic rings are deshielded by the ring current and typically appear at 6.5-8.0 ppm, while aliphatic protons are more shielded and appear at lower chemical shifts.

| Proton Environment | Observed Chemical Shift (ppm) | Expected Range (Aromatic) | Expected Range (Aliphatic CH₂) | Data Source |

| Terminal Ring Protons (H1-H8) | ~7.13 ppm | 6.5 - 8.0 ppm | N/A | [5] |

| Central Ring Protons (H9, H10) | ~3.80 ppm | N/A | 1.0 - 4.0 ppm | [5] |

Table 3: Computational and Energetic Data

Computational methods provide energetic and magnetic criteria for aromaticity. Aromatic Stabilization Energy (ASE) quantifies the extra stability of an aromatic compound, while Nucleus-Independent Chemical Shift (NICS) calculates the magnetic shielding at the center of a ring, where negative values indicate aromaticity.

| Parameter | Central Ring | Terminal Rings | Reference Compound (Benzene) | Data Source |

| Aromatic Stabilization Energy (ASE) | N/A | N/A | 36 kcal/mol | [6] |

| NICS(1) Value (Predicted) | ~0 ppm (Non-aromatic) | < -8 ppm (Aromatic) | -9.7 ppm (Typical) | Theoretical Inference |

Experimental and Computational Protocols

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To differentiate between protons in aromatic and non-aromatic environments based on their chemical shifts.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.[7]

-

Data Acquisition: The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 300 MHz or higher). The ¹H NMR spectrum is acquired by subjecting the sample to a strong external magnetic field and irradiating it with radiofrequency pulses.

-

Data Processing: The resulting free induction decay (FID) signal is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and baseline-corrected.

-

Analysis: The chemical shifts (δ) of the signals are measured in parts per million (ppm) relative to TMS. The signals for the eight protons on the outer rings are expected in the aromatic region (~7-8 ppm), while the four protons on the central ring's methylene (B1212753) groups are expected in the aliphatic region (~3-4 ppm).[5][7]

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of this compound, including bond lengths and the conformation of the rings.

Methodology:

-

Crystallization: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation or cooling.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head in the X-ray diffractometer.

-

Data Collection: The crystal is cooled (typically to 100 K) to reduce thermal vibrations and exposed to a monochromatic beam of X-rays. As the crystal is rotated, a detector collects the diffraction pattern, which consists of a series of reflections (spots) of varying intensities.

-

Structure Solution and Refinement: The positions of the reflections are used to determine the unit cell dimensions and space group. The intensities are used to solve the phase problem and generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to yield the final structure with high precision.[8]

-

Analysis: Bond lengths, bond angles, and torsion angles are calculated from the refined model to determine the planarity or non-planarity of each ring.

Nucleus-Independent Chemical Shift (NICS) Calculation

Objective: To computationally quantify the magnetic criterion of aromaticity for each ring.

Methodology:

-

Structure Optimization: The geometry of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311+G(d,p).

-

NICS Point Placement: A "ghost" atom (Bq) with no nucleus or electrons is placed at a position of interest, typically the geometric center of each ring (for NICS(0)) and 1 Å directly above the plane of the ring (for NICS(1)).

-

NMR Calculation: A GIAO (Gauge-Independent Atomic Orbital) NMR calculation is performed on the optimized structure including the ghost atoms.

-

Analysis: The isotropic magnetic shielding tensor calculated at the position of the ghost atom is obtained from the output. The NICS value is the negative of this shielding value. Aromatic rings induce a diatropic ring current, resulting in strong shielding (a negative NICS value), while anti-aromatic rings induce a paratropic current, resulting in deshielding (a positive NICS value). Non-aromatic rings have NICS values close to zero. NICS(1) is often considered a better measure of π-aromaticity as it is less contaminated by the effects of σ-bonds than NICS(0).

Visualizations

The logical relationships and workflows for determining the aromaticity of this compound are visualized below using the DOT language.

References

- 1. Tuneable emission from disordered to ordered aggregates in substituted this compound polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-Ray crystal and molecular structures of three 9,10-dihydroanthracenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Structures of 9,10-dihydro-9-heteroanthracenes and 9,10-dihydro-9-heteroanthracenide anions; an ab initio MO calculation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Crystal structure of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(613-31-0) 1H NMR spectrum [chemicalbook.com]

- 6. Solved OCHEM HELP ASAP Please do the H-NMR and C-NMR | Chegg.com [chegg.com]

- 7. brainly.com [brainly.com]

- 8. 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Transfer Hydrogenation of Alkenes using 9,10-Dihydroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer hydrogenation is a powerful technique in synthetic organic chemistry for the reduction of unsaturated compounds, offering an alternative to the use of high-pressure molecular hydrogen. 9,10-Dihydroanthracene (B76342) (DHA) serves as a robust hydrogen donor in these reactions. The thermodynamic driving force for the transfer of hydrogen from DHA is the formation of the highly stable, aromatic anthracene (B1667546) molecule. The C-H bonds at the 9 and 10 positions of DHA are relatively weak, with a bond dissociation energy estimated at 78 kcal/mol, facilitating the hydrogen donation process.

This document provides detailed application notes and protocols for the use of this compound in the transfer hydrogenation of alkenes. The methodologies described are based on published research and are intended to serve as a guide for laboratory applications.

Reaction Principle and Mechanism

The overall transformation involves the transfer of two hydrogen atoms from this compound to an alkene, resulting in a saturated alkane and anthracene.

Uncatalyzed Thermal Transfer Hydrogenation:

At elevated temperatures (typically 290-350 °C), the transfer hydrogenation of certain alkenes, such as α-methylstyrene, can proceed without a catalyst.[1] The mechanism is understood to proceed via a second-order kinetic process, suggesting a bimolecular rate-determining step.[1] Isotope effect studies support a mechanism involving a primary kinetic H-atom transfer from the dihydroanthracene donor to the alkene in the rate-determining step.[1] This suggests a radical-mediated pathway.

Catalyzed Transfer Hydrogenation:

For some substrates, a catalyst can be employed to facilitate the reaction under somewhat milder conditions. For instance, the transfer hydrogenation of fullerenes (C60 and C70) with this compound has been demonstrated using [7H]benzanthrone as a catalyst, lowering the required reaction temperature from 350 °C to 250 °C.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the quantitative data for the transfer hydrogenation of representative alkenes using this compound as the hydrogen donor.

| Alkene Substrate | Catalyst | Temperature (°C) | Reaction Time | Solvent | Product | Yield/Conversion | Reference |

| α-Methylstyrene | None | 290-350 | Not Specified | Not Specified | Cumene | Not Specified | [1] |

| Fullerene C60 | [7H]Benzanthrone | 250 | Not Specified | Not Specified | C60H36, C60H44 | Not Specified | [2] |

| Fullerene C70 | [7H]Benzanthrone | 250 | Not Specified | Not Specified | C70H36 | Not Specified | [2] |

| Fullerene C60 | None | 350 | Not Specified | Not Specified | Hydrogenated Fullerenes | Not Specified | [2] |

Note: The available literature primarily focuses on the proof-of-concept and mechanistic studies of these high-temperature reactions, and as such, detailed yield data is not always provided.

Experimental Protocols

Protocol 1: Uncatalyzed Transfer Hydrogenation of α-Methylstyrene

This protocol is a general representation based on the conditions reported for the uncatalyzed reaction.[1]

Materials:

-

α-Methylstyrene

-

This compound

-

High-temperature reaction vessel (e.g., sealed glass ampoule or stainless-steel autoclave)

-

Heating apparatus (e.g., tube furnace or sand bath)

-

Solvent (optional, reaction can be run neat)

-

Standard laboratory glassware for workup

-

Analytical instrumentation for product characterization (e.g., GC-MS, NMR)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, combine α-methylstyrene and a molar excess of this compound. The exact molar ratio may require optimization, but a starting point of 1:2 to 1:5 (alkene:DHA) can be considered.

-

Reaction Setup: If using a sealed ampoule, the mixture is placed in the ampoule, degassed by several freeze-pump-thaw cycles, and sealed under vacuum. If using an autoclave, the vessel is charged with the reactants and purged with an inert gas (e.g., argon or nitrogen).

-

Heating: The reaction vessel is heated to the desired temperature (in the range of 290-350 °C) for a predetermined time. Reaction progress can be monitored by taking aliquots (if the setup allows) and analyzing by GC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is carefully transferred from the vessel. If a solvent was used, it can be removed under reduced pressure.

-

Purification and Analysis: The product, cumene, can be purified from the anthracene byproduct and any unreacted starting materials by column chromatography or distillation. The identity and purity of the product should be confirmed by spectroscopic methods (NMR, GC-MS).

Protocol 2: [7H]Benzanthrone-Catalyzed Transfer Hydrogenation of Fullerenes

This protocol is adapted from the reported catalyzed hydrogenation of C60 and C70.[2]

Materials:

-

Fullerene (C60 or C70)

-

This compound

-

[7H]Benzanthrone (catalyst)

-

High-temperature reaction vessel

-

Heating apparatus

-

Solvent for workup and analysis (e.g., toluene, carbon disulfide)

-

Analytical instrumentation for product characterization (e.g., Mass Spectrometry)

Procedure:

-

Reactant Preparation: In a high-temperature reaction vessel, combine the fullerene, a significant molar excess of this compound, and a catalytic amount of [7H]benzanthrone.

-

Reaction Setup: The reaction vessel is sealed and the atmosphere replaced with an inert gas.

-

Heating: The mixture is heated to 250 °C for the required duration.

-

Workup and Analysis: After cooling, the reaction mixture is dissolved in a suitable solvent. The hydrogenated fullerene products can be analyzed by mass spectrometry (e.g., EI-MS) to identify the degree of hydrogenation (e.g., C60H36, C60H44).

Visualizations

Caption: Proposed uncatalyzed radical mechanism for transfer hydrogenation.

Caption: General workflow for transfer hydrogenation experiments.

References

Application Notes and Protocols for the Synthesis of 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and elegant [4+2] cycloaddition reaction in organic synthesis, forming a substituted cyclohexene (B86901) ring from a conjugated diene and a dienophile.[1] This method is highly valued for its stereospecificity and high atom economy, making it a cornerstone in the synthesis of complex cyclic molecules.[2][3]

These application notes detail the experimental setup for the synthesis of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride (B1165640). It is a common misconception that This compound (B76342) is a reactant in this process. In fact, anthracene (B1667546) serves as the diene, reacting with the dienophile maleic anhydride . The aromaticity of anthracene's central ring is disrupted in this reaction to form the more stable this compound derivative product, which contains two isolated benzene (B151609) rings.[4]

Two primary protocols are presented: a traditional method utilizing a high-boiling solvent (xylene) and a solvent-free ("neat") method that aligns with the principles of green chemistry by minimizing waste.[2]

Reaction Scheme

The overall reaction involves the cycloaddition of anthracene (the diene) and maleic anhydride (the dienophile) to form the Diels-Alder adduct.[5]

-

Diene: Anthracene

-

Dienophile: Maleic Anhydride

-

Product: this compound-9,10-α,β-succinic anhydride

Quantitative Data Summary

The following tables summarize the key quantitative parameters for both the solvent-based and solvent-free experimental protocols.

Table 1: Reagent and Solvent Quantities

| Parameter | Protocol 1: Xylene Reflux | Protocol 2: Solvent-Free (Neat) | Source(s) |

| Anthracene | 0.80 g - 1.0 g | 0.240 g | [6][7][8] |

| Maleic Anhydride | 0.40 g - 0.5 g | 0.120 g | [6][7][8] |

| Solvent | Xylene (10 mL - 17.5 mL) | None | [6][7] |

| Recrystallization Solvent | Ethyl Acetate (B1210297) | Ethyl Acetate (~15-20 mL) | [2] |

Table 2: Reaction Conditions and Product Specifications

| Parameter | Protocol 1: Xylene Reflux | Protocol 2: Solvent-Free (Neat) | Source(s) |

| Reaction Temperature | ~140-180°C (Reflux) | 210-260°C | [2][6] |

| Reaction Time | 30 minutes | ~15 minutes | [2][7] |

| Product Molecular Weight | 276.29 g/mol | 276.29 g/mol | [2][3] |

| Product Melting Point | 261-264°C | 261-264°C | [9] |

| Typical Yield | ~70-90% | High (often >90%) | [3][7] |